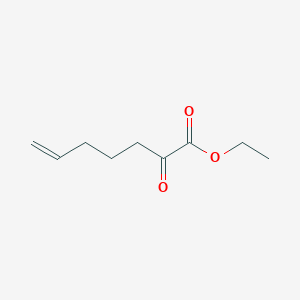![molecular formula C24H26N2O2 B14626231 4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine CAS No. 55065-60-6](/img/structure/B14626231.png)
4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a phenoxy group linked to a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylmorpholine: Lacks the phenoxy and pyridine groups.
2-(4-Benzylphenoxy)morpholine: Lacks the pyridine group.
4-(Pyridin-2-ylmethyl)morpholine: Lacks the benzyl and phenoxy groups.
Uniqueness
4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
55065-60-6 |
|---|---|
Molekularformel |
C24H26N2O2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
4-benzyl-2-[[4-(pyridin-2-ylmethyl)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C24H26N2O2/c1-2-6-21(7-3-1)17-26-14-15-27-24(18-26)19-28-23-11-9-20(10-12-23)16-22-8-4-5-13-25-22/h1-13,24H,14-19H2 |
InChI-Schlüssel |
DMVZWMZZSIHZGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1CC2=CC=CC=C2)COC3=CC=C(C=C3)CC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


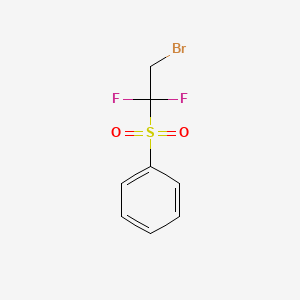
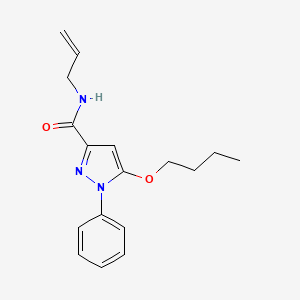
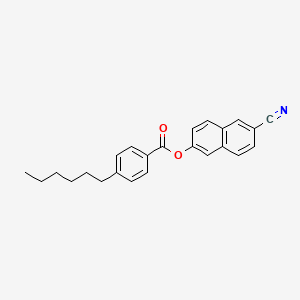


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)


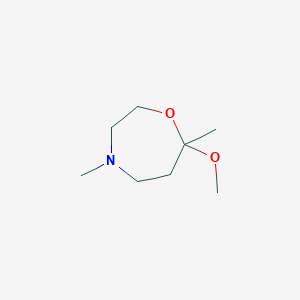
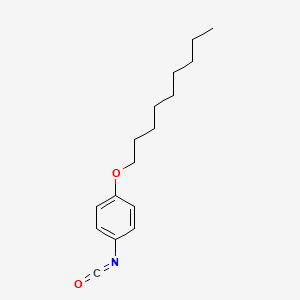

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
